1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane
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Overview
Description
1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane: is a chemical compound with the molecular formula C14H20N2OS and a molecular weight of 264.39 g/mol This compound features a diazepane ring substituted with a cyclobutyl group and a thiophene ring attached to a methanone group
Preparation Methods
The synthesis of 1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a series of cyclization reactions involving appropriate amine precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.
Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Methanone Group: The methanone group is introduced through oxidation reactions, typically using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanone group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the brain, affecting neuronal signaling .
Comparison with Similar Compounds
1-Cyclobutyl-4-(thiophene-3-carbonyl)-1,4-diazepane: can be compared with other similar compounds, such as:
(4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone: This compound features a pyridine ring instead of a thiophene ring, which may result in different chemical and biological properties.
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(methylthio)pyridin-3-yl)methanone: This compound has a methylthio group attached to the pyridine ring, potentially altering its reactivity and interactions with biological targets.
The uniqueness of This compound
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-14(12-5-10-18-11-12)16-7-2-6-15(8-9-16)13-3-1-4-13/h5,10-11,13H,1-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEWQUPXJFHXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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